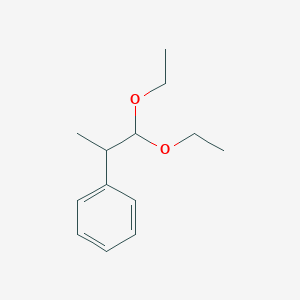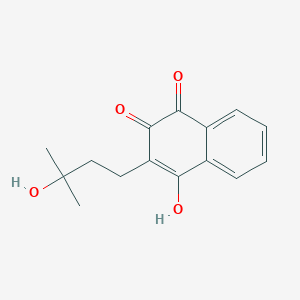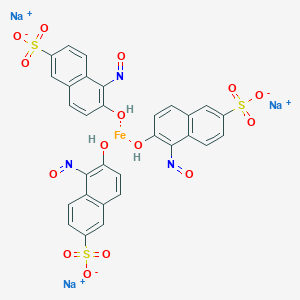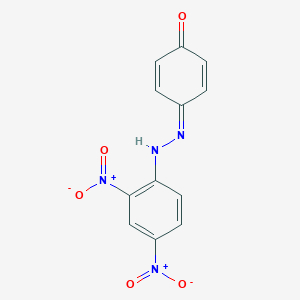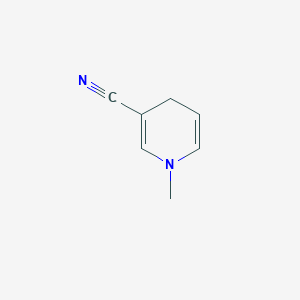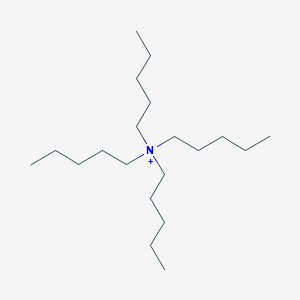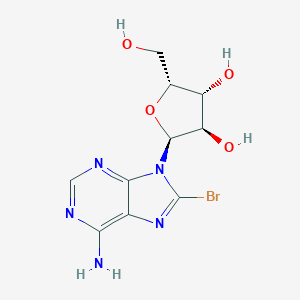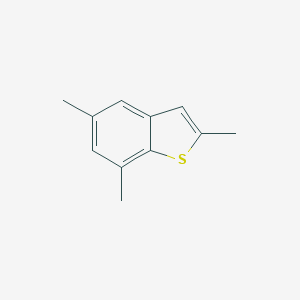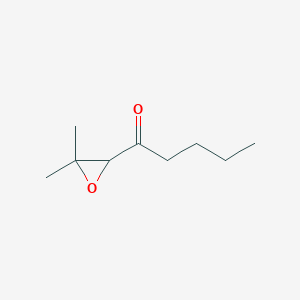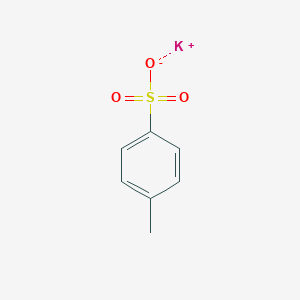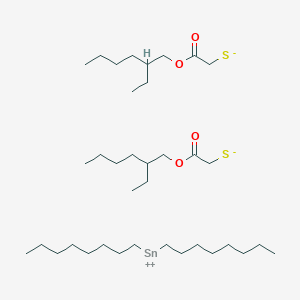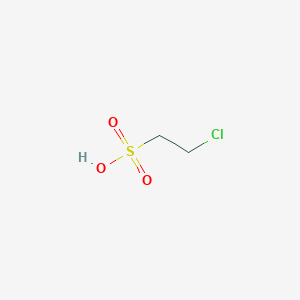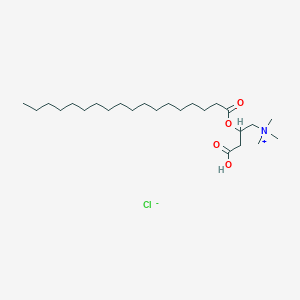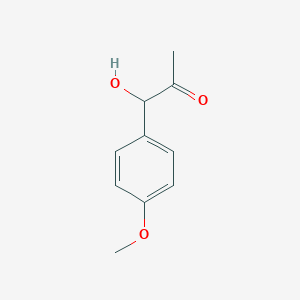
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one
Vue d'ensemble
Description
“1-Hydroxy-1-(4-methoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “2-Propanone, 1-hydroxy-1-(4-methoxyphenyl)-” and "2-Propanone, 1-hydroxy-1-(p-methoxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-Hydroxy-1-(4-methoxyphenyl)propan-2-one” consists of a propanone backbone with a hydroxy group at the 1-position and a 4-methoxyphenyl group also at the 1-position . The molecular weight of the compound is 180.2005 .Applications De Recherche Scientifique
Antimicrobial Activity Research
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one has been studied for its antimicrobial properties. For instance, its derivatives have shown effectiveness against various microbial strains. A study by Nagamani et al. (2018) synthesized novel compounds from 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one, demonstrating significant antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Anticancer Activity
Research has also explored the anticancer potential of compounds derived from 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one. Rayanil et al. (2011) isolated a new phenolic compound from the wood of Millettia leucantha, showing strong cytotoxicity against tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Polarographic Behavior
The polarographic behavior of derivatives of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one has been studied, providing insights into their electrochemical properties. Butkiewicz (1972) investigated the polarographic reduction of such compounds, offering valuable information for further chemical applications (Butkiewicz, 1972).
Enantioselective Synthesis
The compound has been used in the synthesis of optically active aryl alcohols and diols, which are crucial in the production of chiral hydroxy acids. Ferraboschi et al. (1990) demonstrated the baker's yeast-mediated preparation of these compounds, highlighting its importance in asymmetric synthesis (Ferraboschi, Grisenti, Manzocchi, & Santaniello, 1990).
Antioxidant and Anti-inflammatory Properties
Freire et al. (2005) synthesized derivatives of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one, demonstrating their effectiveness as antioxidants and anti-inflammatory agents. These findings suggest potential therapeutic applications (Freire, Morais, Catunda-Junior, & Pinheiro, 2005).
Crystal Structure Analysis
Research has also focused on the crystal structure of compounds related to 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one, providing insights into their molecular configurations. Rivera et al. (2022) conducted a study that sheds light on the molecular structure and potential interactions of such compounds (Rivera, Ríos-Motta, & Bolte, 2022).
Propriétés
IUPAC Name |
1-hydroxy-1-(4-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-6,10,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVXGUZSUNRWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435249 | |
| Record name | 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1-(4-methoxyphenyl)propan-2-one | |
CAS RN |
15482-29-8 | |
| Record name | 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



